Salicyl ether

Physicochemical characterization Isomer comparison Hydrogen bonding

Salicyl ether is misidentified as guaifenesin (CAS 93-14-1) on major sourcing platforms, risking procurement of the wrong compound. This product resolves that risk. - Identity-verified: InChI Key PLNNBRYFKARCEV-UHFFFAOYSA-N confirmed against PubChem CID 241207 - Differentiated from para-isomer (CAS 76890-93-2) by ortho-specific 13C NMR signals for resin curing analysis - Certificate of Analysis provided, confirming C14H14O3 and absence of guaifenesin-related impurities

Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
CAS No. 4481-52-1
Cat. No. B12806712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalicyl ether
CAS4481-52-1
Molecular FormulaC14H14O3
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)COCC2=CC=CC=C2O)O
InChIInChI=1S/C14H14O3/c15-13-7-3-1-5-11(13)9-17-10-12-6-2-4-8-14(12)16/h1-8,15-16H,9-10H2
InChIKeyPLNNBRYFKARCEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Salicyl Ether (CAS 4481-52-1): Identity, Properties, and Procurement Context


Salicyl ether (CAS 4481-52-1), systematically named 2,2'-(oxydimethanediyl)diphenol or 2,2'-dihydroxydibenzyl ether, is a symmetrical dibenzyl ether carrying two ortho-hydroxybenzyl substituents [1]. With the molecular formula C14H14O3 and a molecular weight of 230.26 g·mol⁻¹, it belongs to the benzylether class of organic compounds [1]. Its calculated topological polar surface area (TPSA) is 49.70 Ų and its XlogP is 2.40, placing it in a moderate lipophilicity range [1]. The compound has been identified as a natural product in Miliusa balansae and also occurs as a key intermediate during the noncatalytic self-condensation of 2-hydroxybenzyl alcohol at elevated temperature [2]. Note: Several chemical supplier databases, including LookChem, incorrectly annotate CAS 4481-52-1 with the pharmaceutical identity of guaifenesin (CAS 93-14-1, C10H14O4), a factually distinct compound; this misidentification poses a material procurement risk .

Why Salicyl Ether Cannot Be Substituted with Its Para-Isomer


Salicyl ether and its closest positional isomer, bis(4-hydroxybenzyl) ether (CAS 76890-93-2, the para-isomer), share the identical molecular formula (C14H14O3) and mass (230.26 g·mol⁻¹) yet diverge critically in physicochemical and biological behavior due to hydroxyl group placement [1]. The ortho-configuration of salicyl ether enables intramolecular hydrogen bonding between each phenolic –OH and the central ether oxygen, a structural feature absent in the para-isomer; this alters effective lipophilicity, ionization behavior, and chromatographic retention [2]. Furthermore, the para-isomer exhibits documented platelet aggregation inhibitory activity and is isolated from the medicinal plant Gastrodia elata, whereas the ortho-isomer (salicyl ether) is found in Miliusa balansae and lacks comparable bioactivity annotation [3]. Compounding the risk of uninformed substitution, the widely used chemical sourcing database LookChem conflates CAS 4481-52-1 with the expectorant drug guaifenesin (CAS 93-14-1, C10H14O4), a structurally and pharmacologically unrelated molecule; procurement based on this erroneous annotation would yield an entirely incorrect compound . Generic substitution without CAS-level verification therefore fails on the grounds of positional isomerism, divergent biological provenance, and database integrity.

Quantitative Differentiation Evidence for Salicyl Ether


Intramolecular Hydrogen Bonding Distinguishes Ortho- from Para-Isomers

Salicyl ether (ortho,ortho') possesses two phenolic –OH groups positioned ortho to the benzylic ether linkage, enabling the formation of intramolecular O–H···O hydrogen bonds with the central ether oxygen [1]. This intramolecular hydrogen bonding is structurally impossible for its para-isomer, bis(4-hydroxybenzyl) ether (CAS 76890-93-2), where the hydroxyl groups are distant from the ether bridge [1][2]. The presence of intramolecular H-bonds alters the effective polarity and chromatographic behavior of the ortho-isomer relative to the para-isomer despite their identical molecular formula and computed TPSA (both 49.70 Ų) [3].

Physicochemical characterization Isomer comparison Hydrogen bonding

Formation Specificity in Phenolic Resin Curing

Salicyl ether (2,2'-dihydroxydibenzyl ether) forms specifically as a primary condensation product during the noncatalytic melt condensation of 2-hydroxymethylphenol at 120 °C, as demonstrated by 13C NMR spectroscopy in CD3OD solution [1]. This compound is in equilibrium with ortho- and para-benzoquinones of oxymethylene derivatives under these conditions [1]. Its subsequent splitting with free aromatic positions yields the final methylene-linked oligomers that characterize cured resol resins [1]. In contrast, the para-isomer (bis(4-hydroxybenzyl) ether) arises from the condensation of 4-hydroxymethylphenol and follows a distinct reaction pathway dominated by p,p'-methylene formation with simultaneous formaldehyde release [1][2]. This differential reactivity makes salicyl ether the diagnostic marker for ortho-hydroxymethyl group participation in resol curing, whereas the para-isomer indicates a different condensation regime.

Phenolic resin chemistry Curing mechanism Model compound

CAS Misidentification Risk on a Major Sourcing Platform

The LookChem database (lookchem.com), a widely utilized platform for chemical sourcing inquiries, carries a verifiable misidentification for CAS 4481-52-1. The entry explicitly states that '2-[(2-hydroxyphenyl)methoxymethyl]phenol, commonly known as guaifenesin, is a medication primarily used as an expectorant' . In reality, guaifenesin is CAS 93-14-1, with the molecular formula C10H14O4 (MW 198.22 g·mol⁻¹), whereas salicyl ether is C14H14O3 (MW 230.26 g·mol⁻¹) [1]. This represents a fundamental identity error that does not affect the para-isomer (bis(4-hydroxybenzyl) ether, CAS 76890-93-2) or the methylene-bridged analog (2,2'-dihydroxydiphenylmethane, CAS 2467-16-5), which have distinct CAS entries without such misannotation .

Chemical procurement Database quality Compound identity verification

Divergent Natural Sources and Bioactivity Between Isomers

Salicyl ether has been identified as a natural product in Miliusa balansae (Annonaceae), with its structure confirmed by UV, MS, 1H-NMR, 13C-NMR, HSQC, and HMBC analysis [1]. In contrast, its para-isomer, bis(4-hydroxybenzyl) ether (CAS 76890-93-2, also termed 4,4'-dihydroxydibenzyl ether), is isolated from the tubers of Gastrodia elata and possesses documented pharmacological activity as a platelet aggregation inhibitor [2][3]. The para-isomer has been the subject of quantitative HPLC-DAD-MS analytical method development for bioactive marker determination in Gastrodia elata [3]. Salicyl ether (the ortho-isomer) has no comparable bioactivity annotation in the public domain, and is described as 'an extremely weak basic (essentially neutral) compound' based on its predicted pKa . The two isomers thus occupy entirely different positions in natural product pharmacology, with the para-isomer being a bioactive marker compound and the ortho-isomer serving primarily as a structural reference.

Natural product sourcing Bioactivity Isomer-specific pharmacology

Thermal Property Benchmarks for Isomer Discrimination

Salicyl ether exhibits a predicted boiling point of 384.4 °C at 760 mmHg and a calculated density of 1.236 g·cm⁻³ . Its para-positional isomer, bis(4-hydroxybenzyl) ether, has a reported boiling point of 409.4 ± 30.0 °C at 760 mmHg (predicted) and a sharp experimental melting point of 63–65 °C, reflecting stronger intermolecular hydrogen-bond networks in the solid state due to the absence of intramolecular H-bonding [1]. The 2,2'-dihydroxydiphenyl ether analog (CAS 15764-52-0, C12H10O3, MW 202.21), which lacks the methylene spacers present in salicyl ether, has a significantly lower boiling point of 299.3 °C and a melting point of 123 °C . These divergent thermal properties provide orthogonal physical identity verification that generic hydroxybenzyl ethers cannot satisfy interchangeably.

Physicochemical property Quality control Identity confirmation

Optimal Research and Industrial Applications of Salicyl Ether


Mechanistic Probe for Resol Phenolic Resin Curing

Salicyl ether is the definitive model compound for tracking the formation, equilibrium, and subsequent splitting of ortho-dibenzyl ether intermediates during the noncatalytic thermal curing of resol-type phenol-formaldehyde resins. As established by Christjanson et al. (2008), 2,2'-dihydroxydibenzyl ether forms specifically from 2-hydroxymethylphenol at 120 °C and its 13C NMR signals are diagnostic of the ortho-ether linkage population in oligomeric mixtures [1]. Researchers investigating curing kinetics, catalyst effects on ether vs. methylene bridge distribution, or the role of alkali in stabilizing ortho-hydroxymethyl groups should procure salicyl ether as an authentic reference standard for NMR spectral assignment. The para-isomer cannot serve this function because its formation and consumption pathways differ mechanistically [1].

Chromatographic Reference for Hydroxybenzyl Ether Isomer Analysis

Salicyl ether, confirmed as a natural constituent of Miliusa balansae, provides a necessary chromatographic and spectroscopic reference for distinguishing ortho-hydroxybenzyl ethers from their para-substituted counterparts in plant metabolomics workflows [2]. Its predicted weak basicity (pKa ~7.12) and moderate lipophilicity (XlogP 2.40) dictate specific LC retention and ionization behavior that differs from the para-isomer, which has been validated as a bioactive marker in Gastrodia elata [3]. Analytical laboratories quantifying hydroxybenzyl ethers in traditional medicine extracts should include salicyl ether as a system suitability standard to confirm isomer resolution, as co-elution of ortho- and para-isomers would compromise quantitative accuracy.

CAS-Integrity Verification for Quality Assurance in Procurement

Given the documented misidentification of CAS 4481-52-1 as guaifenesin on the LookChem platform, every procurement of salicyl ether must be accompanied by rigorous CAS-identity verification . Purchasers should cross-reference the supplier's provided InChI Key (expected: PLNNBRYFKARCEV-UHFFFAOYSA-N) against authoritative databases (PubChem CID 241207, NP-MRD NP0238044) and request a certificate of analysis specifying the molecular formula C14H14O3 and confirming the absence of guaifenesin-related impurities [4]. This verification step is uniquely critical for salicyl ether; the para-isomer (bis(4-hydroxybenzyl) ether, CAS 76890-93-2) and 2,2'-dihydroxydiphenylmethane (CAS 2467-16-5) have not been subject to equivalent database misannotation and present lower identity-confirmation risk .

Structure-Activity Relationship Studies of Positional Isomers

Investigators pursuing SAR studies of hydroxybenzyl ethers for platelet aggregation inhibition, neuroprotection, or antimicrobial activity require the ortho-isomer (salicyl ether) as a negative or differential control relative to the bioactive para-isomer. The para-isomer's documented platelet aggregation inhibitory activity, validated by HPLC-DAD-MS quantification in Gastrodia elata, provides a benchmark against which the ortho-isomer's lack of bioactivity can be structurally rationalized [3]. Salicyl ether's capacity for intramolecular hydrogen bonding, absent in the para-isomer, may serve as a key mechanistic explanation for differential target engagement and should be incorporated into compound library design for phenotypic screening [5].

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